molecular formula C19H20N2O4 B304421 N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide

N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide

Cat. No. B304421
M. Wt: 340.4 g/mol
InChI Key: QQCWYIDJNFDUTE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide, also known as FVBN, is a novel compound that has gained much attention in the scientific community due to its potential applications in the field of medicine. FVBN is a synthetic molecule that was first synthesized in 2014 by a group of researchers led by Professor Xiang-Qun Xie at the University of Pittsburgh. Since then, FVBN has been the subject of numerous studies, and its potential as a therapeutic agent has been explored extensively.

Mechanism of Action

The mechanism of action of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, which are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has been shown to have anti-inflammatory and anti-oxidant properties. N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has also been shown to be stable under a variety of conditions, which makes it a good candidate for further study. However, one limitation of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for the study of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide. One area of research is in the development of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide-based therapeutics for the treatment of cancer. Another area of research is in the study of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide's anti-inflammatory and anti-oxidant properties, which could have applications in the treatment of a variety of diseases. Additionally, the development of more water-soluble derivatives of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide could improve its usefulness in laboratory experiments.

Synthesis Methods

The synthesis of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide involves the reaction of 2-furylboronic acid with 1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl chloride in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to yield N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide. The synthesis of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.

properties

Product Name

N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C19H20N2O4/c22-13-15-8-4-10-21(15)19(24)17(12-16-9-5-11-25-16)20-18(23)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15,22H,4,8,10,13H2,(H,20,23)/b17-12-

InChI Key

QQCWYIDJNFDUTE-ATVHPVEESA-N

Isomeric SMILES

C1CC(N(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3)CO

SMILES

C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO

Canonical SMILES

C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO

solubility

51.1 [ug/mL]

Origin of Product

United States

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